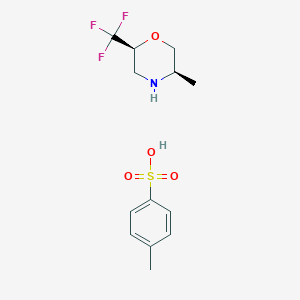
2-(4-Bromo-2-(difluoromethoxy)phenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-2-(difluoromethoxy)phenyl)acetic acid is an organic compound characterized by the presence of a bromine atom, two fluorine atoms, and a methoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the electrophilic aromatic substitution of phenylacetic acid with bromine in the presence of a catalyst such as mercuric oxide . The difluoromethoxy group can be introduced via nucleophilic substitution using a suitable difluoromethoxy reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functionalization steps. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate solvents and catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromo-2-(difluoromethoxy)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of phenylacetic acid derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenylacetic acids, ketones, and amines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(4-Bromo-2-(difluoromethoxy)phenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-Bromo-2-(difluoromethoxy)phenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine and difluoromethoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or activation of certain receptors, leading to desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid: This compound is similar in structure but contains a trifluoromethoxy group instead of a difluoromethoxy group.
2-Bromo-2-phenylacetic acid: Lacks the difluoromethoxy group and has different chemical properties and applications.
4-Bromo-2-fluorobenzoic acid: Contains a fluorine atom on the benzene ring but differs in the position and type of substituents.
Uniqueness
2-(4-Bromo-2-(difluoromethoxy)phenyl)acetic acid is unique due to the presence of both bromine and difluoromethoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H7BrF2O3 |
|---|---|
Poids moléculaire |
281.05 g/mol |
Nom IUPAC |
2-[4-bromo-2-(difluoromethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C9H7BrF2O3/c10-6-2-1-5(3-8(13)14)7(4-6)15-9(11)12/h1-2,4,9H,3H2,(H,13,14) |
Clé InChI |
CEXLWAFSTUJZHW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)OC(F)F)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



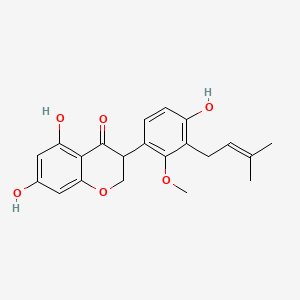
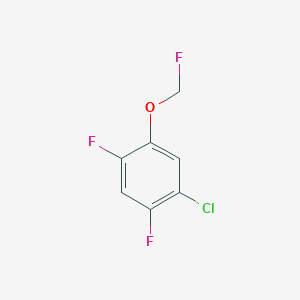

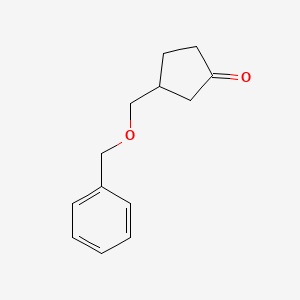
![4-Fluoro-9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate](/img/structure/B14033795.png)
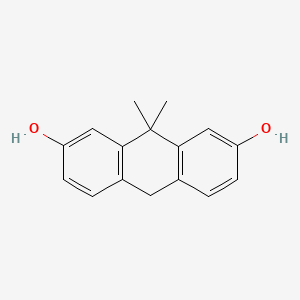
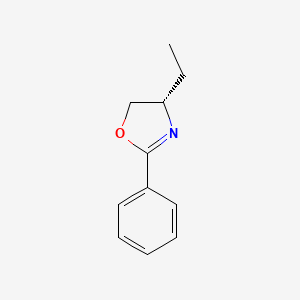
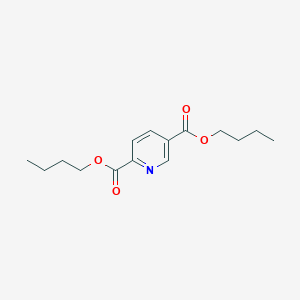
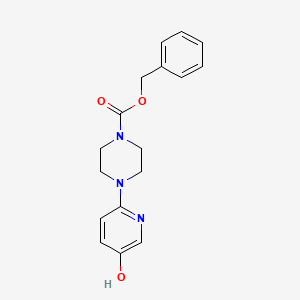

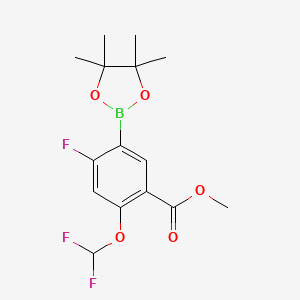
![5-Methyl-4-oxa-7-azaspiro[2.5]octane](/img/structure/B14033842.png)
